molecular formula C10H7N3S B13637484 2-(1H-pyrazol-4-yl)benzo[d]thiazole CAS No. 40142-85-6

2-(1H-pyrazol-4-yl)benzo[d]thiazole

Cat. No.: B13637484
CAS No.: 40142-85-6
M. Wt: 201.25 g/mol
InChI Key: FIDWSDWHERQYDU-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both pyrazole and benzothiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)benzo[d]thiazole typically involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This method provides good yields and is considered straightforward and efficient.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)benzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole or benzothiazole rings.

Scientific Research Applications

2-(1H-pyrazol-4-yl)benzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-yl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-4-yl)benzimidazole: Similar structure but contains a benzimidazole ring instead of a benzothiazole ring.

    2-(1H-pyrazol-4-yl)benzofuran: Contains a benzofuran ring instead of a benzothiazole ring.

    2-(1H-pyrazol-4-yl)benzoxazole: Contains a benzoxazole ring instead of a benzothiazole ring.

Uniqueness

2-(1H-pyrazol-4-yl)benzo[d]thiazole is unique due to the presence of both pyrazole and benzothiazole rings, which confer distinct electronic and steric properties. This combination enhances its potential biological activities and makes it a valuable scaffold for drug development and other applications .

Properties

CAS No.

40142-85-6

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C10H7N3S/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12)

InChI Key

FIDWSDWHERQYDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CNN=C3

Origin of Product

United States

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